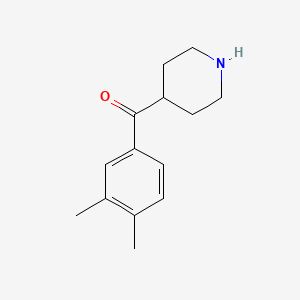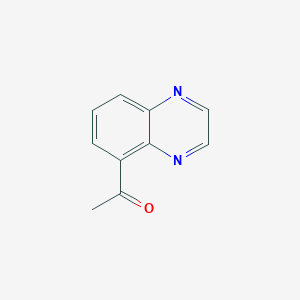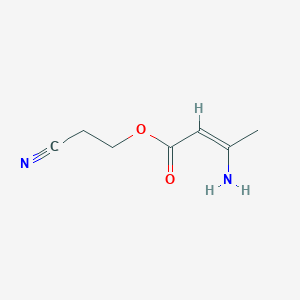
2-Cyanoethyl 3-aminocrotonate
Descripción general
Descripción
2-Cyanoethyl 3-aminocrotonate is a chemical compound with the molecular formula C7H10N2O2 . It is an intermediate in the synthesis of 3-O-Desethyl-5-O-desmethyl Amlodipine , which itself is an impurity of Amlodipine , a dihydropyridine calcium channel blocker . The compound’s structure consists of a cyanoethyl group attached to a 3-aminocrotonate moiety .
Synthesis Analysis
The synthesis of 2-Cyanoethyl 3-aminocrotonate involves various methods. One notable approach is the Hantzsch cyclization , where it is formed by cyclizing cyanoethyl 3-aminocrotonate with (E, Z)-4,4-dialkoxy-2-benzylideneacetoacetates . This reaction yields the corresponding 3,4-trans-2-hydroxy-1,2,3,4-tetrahydropyridines with high stereoselectivity .
Molecular Structure Analysis
The molecular formula of 2-Cyanoethyl 3-aminocrotonate is C7H10N2O2 . Its structure includes a cyanoethyl group (–CH2CN) attached to a 3-aminocrotonate backbone . For a visual representation, refer to the ChemSpider link here.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cyclizations, esterifications, and nucleophilic additions. Its reactivity arises from the presence of both electrophilic and nucleophilic sites .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- The synthesis of tosylate of ethyl 3-amino-2-phenyliodoniocrotonate from ethyl 3-aminocrotonate demonstrates its utility in forming crystalline structures with unusual hydrogen bonds, which is significant in the field of crystallography and material science (Neilands & Belyakov, 2000).
Pharmaceutical Industry
- 2-Cyanoethyl 3-aminocrotonate is instrumental in the Gewald multicomponent reaction, producing 2-aminothiophene derivatives extensively used as small molecular weight inhibitors in pharmaceuticals (Huang & Dömling, 2011).
Antihypertensive Agent Synthesis
- This compound plays a key role in synthesizing Clevidipine Butyrate, an antihypertensive agent, indicating its significance in medicinal chemistry (Jing et al., 2011).
Cytotoxic Activity
- In cancer research, 2-Cyanoethyl 3-aminocrotonate is used to create naphthoquinone amino acids conjugates with moderate cytotoxic activities, suggesting its potential in developing anticancer drugs (Valderrama et al., 2017).
Polymeric Betaines Preparation
- The compound is vital in preparing novel polymeric betaines, contributing to advancements in polymer science and materials engineering (Kudaibergenov et al., 2007).
Heavy Metal Ion Removal
- It has been utilized in modifying magnetic nanoparticles for effective heavy metal ion removal from aqueous solutions, indicating its importance in environmental remediation (Ge et al., 2012).
Synthesis of Functionalized 4H-Pyrans
- 2-Cyanoethyl 3-aminocrotonate is used in synthesizing diverse and densely functionalized 2-amino-3-cyano-4H-pyrans, highlighting its role in creating novel compounds with potential pharmaceutical applications (Brahmachari & Banerjee, 2014)
Propiedades
IUPAC Name |
2-cyanoethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKRICXKOUIGOK-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OCCC#N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

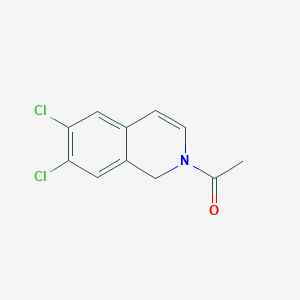
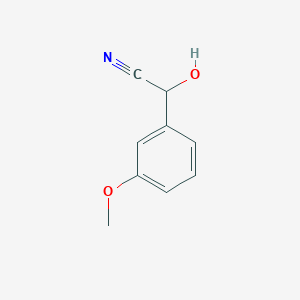
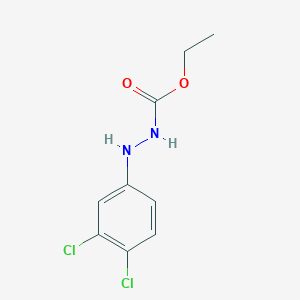
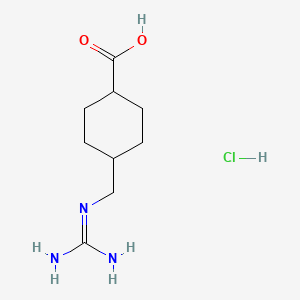
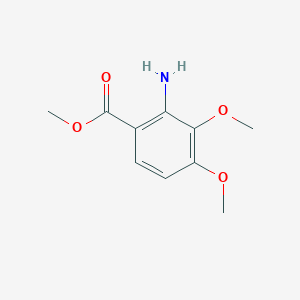
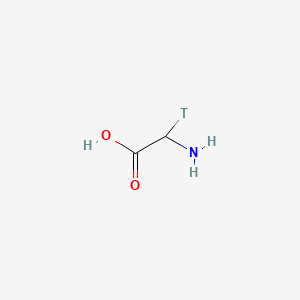
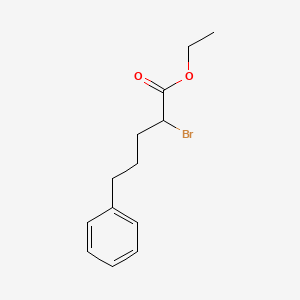
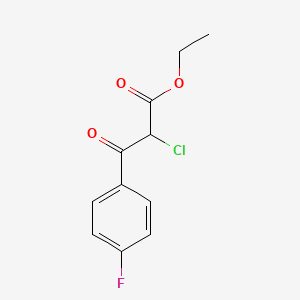
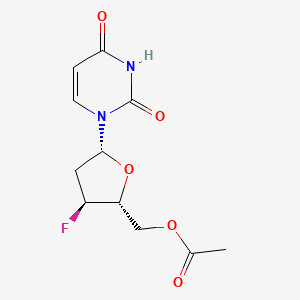
![2-(2-Butenylthio)benzo[d]thiazole](/img/structure/B1641830.png)
